Fmoc-PEG4-NHS ester

Catalog No.
S528295
CAS No.
1314378-14-7
M.F
C30H36N2O10
M. Wt
584.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-PEG4-NHS ester

CAS Number

1314378-14-7

Product Name

Fmoc-PEG4-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C30H36N2O10

Molecular Weight

584.62

InChI

InChI=1S/C30H36N2O10/c33-27-9-10-28(34)32(27)42-29(35)11-13-37-15-17-39-19-20-40-18-16-38-14-12-31-30(36)41-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,31,36)

InChI Key

NMCTTZZPHFQEQB-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Solubility

Soluble in DMSO

Synonyms

Fmoc-PEG4-NHS ester

Description

The exact mass of the compound Fmoc-PEG4-NHS ester is 584.237 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Fmoc Protecting Group: This group (Fluorenylmethoxycarbonyl) protects a primary amine at one end of the molecule. Fmoc groups can be selectively removed under mild basic conditions, revealing a free amine for further conjugation steps [].
  • PEG Spacer: The central portion of the molecule is a short chain of polyethylene glycol (PEG). This hydrophilic chain increases the water solubility of the molecule and the final conjugate []. PEG spacers can also improve the stability and biocompatibility of biomolecules [].
  • NHS Ester: N-hydroxysuccinimide (NHS) ester functionality resides at the other end of the molecule. NHS esters are highly reactive towards primary amines (-NH2) and readily form stable amide bonds with them [].

Protein Labeling

Fmoc-PEG4-NHS ester can be used to covalently attach PEG chains to proteins. The NHS ester moiety reacts with the primary amines present on the protein surface (usually lysine side chains) to form amide bonds. This process modifies the protein with a PEG chain, leading to several potential benefits:

  • Improved Water Solubility: Proteins with poor water solubility can be PEGylated to enhance their aqueous solubility, facilitating further research and potential therapeutic applications [].
  • Increased Stability: PEGylation can improve the stability of proteins in biological environments, protecting them from degradation and aggregation [].
  • Reduced Immunogenicity: PEGylation can mask immunogenic epitopes on proteins, potentially reducing their immunogenicity in vivo.

Fmoc-PEG4-NHS ester is a chemical compound that serves as a versatile linker in peptide synthesis and bioconjugation applications. It consists of a hydrophilic polyethylene glycol (PEG) spacer, specifically four ethylene glycol units, an Fmoc (9-fluorenylmethoxycarbonyl) protected amine, and a N-hydroxysuccinimide (NHS) ester functionality. The structure of Fmoc-PEG4-NHS ester can be represented by the molecular formula C30H36N2O10, with a molecular weight of approximately 584.6 g/mol . This compound enhances solubility and stability in aqueous environments, making it particularly useful in various biochemical applications.

  • Formation of Amide Bonds: The NHS ester reacts with primary amines to form stable amide bonds, which is crucial for labeling proteins and other biomolecules.
  • Deprotection of Fmoc Group: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for subsequent reactions involving the free amine .
  • Bioconjugation: This compound can be utilized to conjugate drugs or probes to biomolecules, enhancing their functionality and specificity in biological systems .

The biological activity of Fmoc-PEG4-NHS ester is primarily linked to its role as a linker in drug development and bioconjugation. By facilitating the stable attachment of therapeutic agents to targeting moieties, it enhances the pharmacokinetic properties of peptides and proteins. This compound is particularly relevant in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells, offering potential therapeutic strategies against various diseases, including cancer .

The synthesis of Fmoc-PEG4-NHS ester typically involves the following steps:

  • Synthesis of PEG Backbone: The PEG chain is synthesized through polymerization methods.
  • Protection of Amine: An amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
  • Formation of NHS Ester: The NHS ester is formed by reacting the carboxylic acid derivative of the PEG with N-hydroxysuccinimide under suitable conditions.

These steps ensure that the final product retains the necessary functionalities for effective bioconjugation and peptide synthesis .

Fmoc-PEG4-NHS ester has a wide range of applications in various fields:

  • Peptide Synthesis: It is widely used to facilitate the synthesis and modification of peptides by providing a stable linkage.
  • Bioconjugation: This compound allows for the labeling of proteins, oligonucleotides, and other amine-containing molecules, enhancing their utility in research and therapeutic applications.
  • Drug Development: Its ability to improve solubility and stability makes it valuable in developing peptide-based drugs, particularly in oncology and targeted therapies .

Studies involving Fmoc-PEG4-NHS ester often focus on its interactions with various biomolecules. The NHS ester functionality allows for selective conjugation to primary amines present on proteins or peptides, resulting in stable complexes that can be analyzed for their biological activity. These interactions are critical for understanding how modified peptides behave in biological systems and their potential therapeutic effects.

Several compounds share structural similarities with Fmoc-PEG4-NHS ester, each offering unique properties:

Compound NameStructure FeaturesUnique Properties
Fmoc-N-methyl-PEG4-NHS esterContains N-methyl groupEnhanced lipophilicity; useful for specific applications
Fmoc-PEG3-NHS esterShorter PEG chain (three units)Different solubility characteristics; may affect drug delivery
Fmoc-DPEG4-NHS esterIncorporates a different linker structureOften used in more complex bioconjugations

The uniqueness of Fmoc-PEG4-NHS ester lies in its balance between hydrophilicity from the PEG spacer and reactivity from the NHS ester, making it particularly versatile for various biochemical applications while maintaining stability during synthesis and storage.

Molecular Architecture

Fmoc-PEG4-NHS ester (CAS: 1314378-14-7) is a monodisperse PEG linker with a defined molecular weight of 584.61 g/mol. Its structure comprises:

  • Fmoc group: A base-labile protecting group (9-fluorenylmethyloxycarbonyl) that shields a primary amine during synthesis.
  • PEG4 spacer: Four ethylene glycol units (−CH₂−CH₂−O−) that enhance water solubility and reduce steric hindrance.
  • NHS ester: A reactive electrophilic group that selectively conjugates with primary amines (-NH₂) to form stable amide bonds.

Key Molecular Characteristics

PropertyValue/DescriptionSource
Molecular FormulaC₃₀H₃₆N₂O₁₀PubChem , Sigma-Aldrich
Molecular Weight584.61 g/molPubChem , MedChemExpress
IUPAC Name(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoatePubChem , Amerigo Scientific
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24PubChem

Nomenclature and Synonyms

Common synonyms reflect its functional moieties:

  • Fmoc-N-amido-PEG4-NHS ester (emphasizes amide linkage)
  • Alpha-(fmoc-amino)-omega-(succinimidyl propionate) tetra(ethylene glycol) (describes terminal groups)
  • Fmoc-NH-PEG4-NHS (abbreviated form)

These names highlight its dual reactivity: the NHS ester for amine conjugation and the Fmoc-protected amine for subsequent deprotection and further functionalization .

Historical Development of PEG-Based Linkers in Chemical Biology

Early PEGylation Strategies

The concept of PEG conjugation dates to the 1970s, when Frank Davis pioneered protein PEGylation to reduce immunogenicity and prolong systemic circulation . Initial PEG linkers were polydisperse, leading to heterogeneous conjugates with variable pharmacokinetics.

Evolution of Monodisperse PEGs

The 1990s saw the emergence of monodisperse PEG linkers with precise molecular weights. These enabled:

  • Controlled bioconjugation: Defined spacing between functional groups.
  • Improved analytical characterization: Simplified mass spectrometry and chromatography .
    Fmoc-PEG4-NHS ester exemplifies this trend, combining PEG’s solubility with orthogonal protection/deprotection chemistry.

Functionalization Advances

Modern PEG linkers, including Fmoc-PEG4-NHS ester, feature heterobifunctional architectures that enable sequential conjugation steps. For instance:

  • Primary conjugation: NHS ester reacts with amines on proteins or peptides.
  • Secondary conjugation: Fmoc removal exposes a free amine for further coupling (e.g., with maleimides or carboxylates) .

Role in Modern Bioconjugation Strategies

Antibody-Drug Conjugate (ADC) Synthesis

Fmoc-PEG4-NHS ester is integral to ADC production, where it:

  • Links cytotoxic payloads to antibodies via lysine or cysteine residues.
  • Enables site-specific conjugation by leveraging orthogonal protection. For example, deprotection of Fmoc exposes an amine for secondary conjugation with drugs or imaging agents .

Case Study: HER2-Targeting ADCs
In a study synthesizing HER2-binding single-domain antibodies, Fmoc-PEG4-NHS ester was used to install tetrazine (Tz) and NOTA chelators for radiolabeling. The PEG4 spacer improved solubility and reduced steric interference, achieving >85% conjugation efficiency .

PROTAC Linker Design

PROTACs (proteolysis-targeting chimeras) require spacers to bridge target proteins and E3 ligases. Fmoc-PEG4-NHS ester serves as a cleavable or non-cleavable linker due to its:

  • Tunable solubility: PEG4 minimizes aggregation.
  • Dual functionality: NHS ester for E3 ligase conjugation; Fmoc-protected amine for subsequent modifications .

Peptide and Protein Labeling

The NHS ester enables amine-specific labeling in aqueous buffers. Key applications include:

  • Biotinylation: Conjugation to streptavidin-binding proteins for affinity purification .
  • Fluorophore attachment: NHS ester reacts with lysine residues on peptides or proteins, enabling fluorescence microscopy or flow cytometry studies .

Optimized Reaction Conditions

ParameterIdeal RangeRationale
pH7.0–8.5Enhances amine nucleophilicity
SolventDMSO or PBSMaintains solubility of NHS ester
Temperature25–37°CBalances reaction rate and stability

Fluorenylmethoxycarbonyl-polyethylene glycol 4-N-hydroxysuccinimide ester represents a critical bifunctional linker molecule that combines the base-labile fluorenylmethoxycarbonyl protecting group with a tetraethylene glycol spacer terminated by an amine-reactive N-hydroxysuccinimide ester [2] [4]. This compound, bearing the chemical formula C30H36N2O10 and molecular weight of 584.61 grams per mole, serves as an essential reagent in bioconjugation chemistry and proteolysis targeting chimera synthesis [4] [7].

PropertyValue
Chemical Name2,5-dioxopyrrolidin-1-yl-1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oate
CAS Number1314378-14-7
Molecular FormulaC30H36N2O10
Molecular Weight (g/mol)584.61
AppearanceOff-white to white solid
SolubilitySoluble in DMSO, DMF, DCM; limited water solubility
Storage Conditions-20°C with desiccant
StabilityMoisture-sensitive; NHS ester prone to hydrolysis

Synthetic Routes for Fluorenylmethoxycarbonyl-Polyethylene Glycol 4-N-Hydroxysuccinimide Ester Production

The synthesis of fluorenylmethoxycarbonyl-polyethylene glycol 4-N-hydroxysuccinimide ester employs multiple strategic approaches, each offering distinct advantages in terms of yield, purity, and scalability [9]. The direct coupling method represents the most straightforward approach, involving the reaction of fluorenylmethoxycarbonyl-protected polyethylene glycol 4-carboxylic acid with N-hydroxysuccinimide in the presence of carbodiimide coupling reagents [22] [23].

The mechanism of N-hydroxysuccinimide ester formation proceeds through carbodiimide-mediated activation of the carboxylic acid terminus [23] [26]. Dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide serves as the primary activating agent, forming an intermediate O-acylisourea that subsequently reacts with N-hydroxysuccinimide to yield the desired ester linkage [22] [29]. This reaction typically requires anhydrous conditions and inert atmosphere to prevent hydrolysis of the reactive N-hydroxysuccinimide ester functionality [24] [25].

RouteStarting MaterialsYield (%)Purity (%)Advantages
Direct Coupling MethodFmoc-PEG4-acid + NHS + DCC/EDC75-8595-98Simple, one-pot reaction
Stepwise AssemblyFmoc-NH-PEG2 + PEG2-NHS activation65-7590-95High control over chain length
Solid-Phase SynthesisResin-bound PEG + Fmoc activation80-9098-99Excellent purity, automated
Solution-Phase ConvergentPre-formed PEG4 + terminal functionalization70-8092-96Scalable, flexible

The stepwise assembly approach involves the sequential coupling of polyethylene glycol units, beginning with fluorenylmethoxycarbonyl-protected diethylene glycol derivatives [36] [38]. This methodology enables precise control over the polyethylene glycol chain length and facilitates the incorporation of specific functional groups at predetermined positions [38] [39]. The stepwise approach utilizes Williamson ether formation reactions between alkoxide nucleophiles and appropriate electrophilic partners, typically carried out under basic conditions using potassium tert-butoxide as the deprotonating agent [36].

Solid-phase synthesis represents an increasingly important methodology for fluorenylmethoxycarbonyl-polyethylene glycol 4-N-hydroxysuccinimide ester production, offering exceptional purity and simplified purification procedures [36] [44]. This approach employs polymer-supported synthesis, typically using Wang resin or similar polystyrene-based supports, enabling automated synthesis protocols and eliminating the need for chromatographic purification of intermediates [36] [45]. The solid-phase methodology proceeds through iterative cycles of deprotection, coupling, and washing, culminating in final cleavage from the solid support to yield the target compound [45] [46].

Industrial-Scale Manufacturing Processes

Industrial production of fluorenylmethoxycarbonyl-polyethylene glycol 4-N-hydroxysuccinimide ester requires careful optimization of reaction conditions, purification protocols, and quality control measures to ensure consistent product quality and yield [10] [12]. Large-scale manufacturing typically employs batch processes operating under controlled temperature and atmosphere conditions to minimize side reactions and product degradation [9] [12].

The polyethylene glycol backbone synthesis relies on ethylene oxide polymerization, a well-established industrial process that can be conducted through either anionic or cationic mechanisms [37] [41]. Anionic polymerization, favored for controlled molecular weight distribution, utilizes alkoxide initiators and proceeds through nucleophilic ring-opening of ethylene oxide monomers [41] [42]. The polymerization reaction requires stringent moisture control and inert atmosphere to prevent chain termination and maintain molecular weight control [37] [40].

ParameterBatch ProcessContinuous Process
Reaction Temperature (°C)0-2515-30
Reaction Time (hours)4-82-4
Catalyst TypeDCC/EDC + DMAPImmobilized carbodiimide
Solvent SystemDCM/DMFFlow-compatible solvents
Pressure (atm)11-2
Scale (kg/batch)1-5010-200 kg/day
Yield (%)78-8580-88
Purity (%)95-9896-99

Contemporary industrial processes increasingly incorporate continuous flow methodologies for improved process control and reduced production costs [10] [47]. Continuous processing enables better heat and mass transfer, reduced reaction times, and enhanced product consistency compared to traditional batch operations [47] [48]. Flow-based synthesis systems utilize microreactor technology and automated control systems to maintain precise reaction conditions throughout the production campaign [47].

Quality control in industrial manufacturing encompasses comprehensive analytical testing including nuclear magnetic resonance spectroscopy, liquid chromatography-mass spectrometry, and gel permeation chromatography to verify molecular weight, purity, and structural integrity [10] [12]. The moisture-sensitive nature of N-hydroxysuccinimide esters necessitates specialized handling and storage protocols, including desiccant packaging and controlled atmosphere storage facilities [22] [24].

Manufacturing facilities implement specialized equipment design to handle the unique requirements of polyethylene glycol-based chemistry, including glass-lined reactors to prevent transition metal contamination and controlled-atmosphere workspaces to minimize moisture exposure [10] [12]. Temperature control systems maintain precise thermal conditions to prevent polyethylene glycol backbone degradation and ensure optimal reaction kinetics [10] [25].

Orthogonal Protection Strategies for Amine Functionalization

Orthogonal protection strategies represent fundamental principles in the synthesis and application of fluorenylmethoxycarbonyl-polyethylene glycol 4-N-hydroxysuccinimide ester, enabling selective manipulation of functional groups without affecting other reactive sites [14] [16]. The fluorenylmethoxycarbonyl protecting group exemplifies base-labile protection, removable under mild basic conditions while remaining stable to acidic and neutral environments [14] [19].

Protecting GroupDeprotection ConditionspH StabilityCompatibilityApplications
Fluorenylmethoxycarbonyl (Fmoc)Base (piperidine, DBU)Stable 1-10Base-labile linkersSPPS, PEG linkers
tert-Butoxycarbonyl (Boc)Acid (TFA, HCl)Labile <3Acid-labile linkersSolution-phase synthesis
Carboxybenzyl (Cbz)Hydrogenation (Pd/C, H2)Stable 1-12Reduction-sensitive groupsPeptide synthesis
Allyloxycarbonyl (Alloc)Palladium(0) catalysisStable 1-12Allyl-sensitive chemistryComplex molecule synthesis

The deprotection mechanism of fluorenylmethoxycarbonyl groups proceeds through base-induced β-elimination, resulting in the formation of dibenzofulvene and carbon dioxide as elimination products [17] [30]. Secondary amines, particularly piperidine, serve as the most effective deprotection reagents due to their ability to trap the dibenzofulvene intermediate through nucleophilic addition, driving the equilibrium toward complete deprotection [30] [32]. The reaction kinetics depend significantly on the basicity of the deprotection reagent, with stronger bases enabling faster and more complete fluorenylmethoxycarbonyl removal [30] [34].

BaseSolventHalf-life (min)Complete Deprotection (min)Side Product Formation
Piperidine (20%)DMF2-510-15Moderate DKP
Piperazine (5%)NMP8-1230-45Low DKP
4-Methylpiperidine (20%)DMF3-615-20Moderate DKP
DBU (2%) + Piperazine (5%)NMP1-35-10Minimal DKP
Pyrrolidine (20%)DMF4-820-30Pyrrolidine adducts

Alternative deprotection methodologies have emerged to address specific synthetic challenges and improve reaction efficiency [20] [33]. Pyrrolidine-based deprotection systems offer enhanced solvent compatibility and reduced diketopiperazine formation in solid-phase synthesis applications [20]. Sodium azide-mediated deprotection provides a base-free alternative for sensitive substrates, proceeding through a distinct mechanistic pathway that avoids the formation of basic intermediates [33].

The orthogonality of fluorenylmethoxycarbonyl protection with other common protecting groups enables complex synthetic strategies involving multiple protected functional groups [14] [19]. Compatibility with tert-butoxycarbonyl, carboxybenzyl, and allyloxycarbonyl protecting groups allows for selective deprotection sequences, enabling the synthesis of complex multifunctional molecules with precise control over functional group exposure [19] [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Exact Mass

584.237

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Chen Y, Xia R, Huang Y, Zhao W, Li J, Zhang X, Wang P, Venkataramanan R, Fan J, Xie W, Ma X, Lu B, Li S. An immunostimulatory dual-functional nanocarrier that improves cancer immunochemotherapy. Nat Commun. 2016 Nov 7;7:13443. doi: 10.1038/ncomms13443. PubMed PMID: 27819653; PubMed Central PMCID: PMC5103075.
2: Zhao M, Huang Y, Chen Y, Xu J, Li S, Guo X. PEG-Fmoc-Ibuprofen Conjugate as a Dual Functional Nanomicellar Carrier for Paclitaxel. Bioconjug Chem. 2016 Sep 21;27(9):2198-205. doi: 10.1021/acs.bioconjchem.6b00415. Epub 2016 Aug 25. PubMed PMID: 27532881.
3: Zhang P, Li J, Ghazwani M, Zhao W, Huang Y, Zhang X, Venkataramanan R, Li S. Effective co-delivery of doxorubicin and dasatinib using a PEG-Fmoc nanocarrier for combination cancer chemotherapy. Biomaterials. 2015 Oct;67:104-14. doi: 10.1016/j.biomaterials.2015.07.027. Epub 2015 Jul 15. PubMed PMID: 26210177; PubMed Central PMCID: PMC4550547.
4: Zhang Y, Huang Y, Zhao W, Lu J, Zhang P, Zhang X, Li J, Gao X, Venkataramanan R, Li S. Fmoc-conjugated PEG-vitamin E2 micelles for tumor-targeted delivery of paclitaxel: enhanced drug-carrier interaction and loading capacity. AAPS J. 2014 Nov;16(6):1282-91. doi: 10.1208/s12248-014-9651-2. Epub 2014 Sep 6. PubMed PMID: 25193267; PubMed Central PMCID: PMC4389742.
5: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.

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